molecular formula C12H10O5 B13379278 4-hydroxy-3-(methoxyacetyl)-2H-chromen-2-one

4-hydroxy-3-(methoxyacetyl)-2H-chromen-2-one

Cat. No.: B13379278
M. Wt: 234.20 g/mol
InChI Key: PZFDGXJBWMIGTG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methoxyacetyl)-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a hydroxy group at the 4th position, a methoxyacetyl group at the 3rd position, and a chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(methoxyacetyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with methoxyacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(methoxyacetyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methoxyacetyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-(methoxyacetyl)-2H-chromen-2-one.

    Reduction: Formation of 4-hydroxy-3-(hydroxyacetyl)-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-(methoxyacetyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(methoxyacetyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Lacks the methoxyacetyl group but shares the chromen-2-one core.

    3-(Methoxyacetyl)-2H-chromen-2-one: Lacks the hydroxy group at the 4th position.

Uniqueness

4-Hydroxy-3-(methoxyacetyl)-2H-chromen-2-one is unique due to the presence of both the hydroxy and methoxyacetyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs.

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-hydroxy-3-(2-methoxyacetyl)chromen-2-one

InChI

InChI=1S/C12H10O5/c1-16-6-8(13)10-11(14)7-4-2-3-5-9(7)17-12(10)15/h2-5,14H,6H2,1H3

InChI Key

PZFDGXJBWMIGTG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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